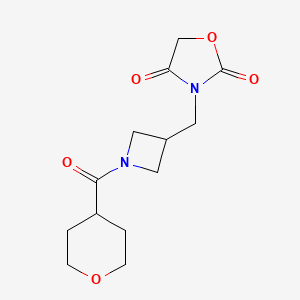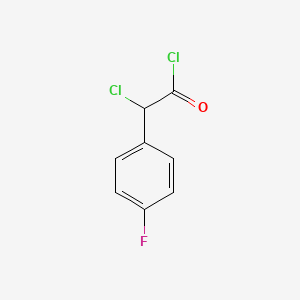![molecular formula C18H15N5O2 B2912816 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1185097-63-5](/img/structure/B2912816.png)
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a compound of considerable interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This interaction can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it impacts pathways involving dna replication and transcription . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of normal cellular processes , such as DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . As such, the compound and its derivatives have shown anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
準備方法
Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the reaction of 2-hydrazinoquinoxaline with methyl isocyanate, followed by cyclization with acetic anhydride to form the triazoloquinoxaline core. Subsequent acylation with phenylacetyl chloride results in the final product. The key reaction conditions typically include:
Temperature: 60-80°C
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Triethylamine (TEA)
Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, automation of reaction steps, and recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions it Undergoes: The compound undergoes several types of reactions, including:
Oxidation: Converts it into various oxo derivatives.
Reduction: Forms hydroquinoxaline derivatives.
Substitution: Introduces different functional groups onto the phenyl or triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO3)
Major Products Formed from These Reactions
Oxidation: Produces 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide.
Reduction: Produces 2-(1-methyl-4-hydro-1,2,4-triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide.
Substitution: Varies based on the substituent introduced.
科学的研究の応用
This compound finds applications across various scientific disciplines, including:
Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules, especially in medicinal chemistry.
Medicine: Preclinical studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential to inhibit specific molecular pathways involved in disease progression.
Industry: The compound is explored for use in the development of new materials with advanced electronic properties due to its unique triazoloquinoxaline core.
類似化合物との比較
Comparison with Other Similar Compounds: Compared to other triazoloquinoxaline derivatives, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide displays unique properties, such as enhanced stability and a broader range of biological activities.
List of Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide
2-(1-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(6H)-yl)-N-phenylacetamide
2-(1-methyl-4,6-dioxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
特性
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCLZROEYVGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2912736.png)
![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)


![N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)



![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)
